Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane
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Overview
Description
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane is an organic silicon compound that features a furan ring substituted with isopropyl and pentyl groups, along with a dimethylphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The isopropyl and pentyl groups can be introduced via Friedel-Crafts alkylation or other suitable substitution reactions.
Silane Introduction: The dimethylphenylsilane moiety can be attached through hydrosilylation reactions, where a silicon-hydrogen bond adds across a carbon-carbon double bond in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors for the cyclization and substitution steps, and the use of robust catalysts for the hydrosilylation process.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl and alkyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane: can be compared with other furan-based silanes or phenylsilane derivatives.
Unique Features: Its unique combination of a furan ring with isopropyl and pentyl groups, along with a dimethylphenylsilane moiety, distinguishes it from other similar compounds.
List of Similar Compounds
- (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane
- (4-Methyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane
- (4-Isopropyl-5-ethylfuran-2-yl)dimethyl(phenyl)silane
This article provides a comprehensive overview of (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
918129-12-1 |
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Molecular Formula |
C20H30OSi |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
dimethyl-(5-pentyl-4-propan-2-ylfuran-2-yl)-phenylsilane |
InChI |
InChI=1S/C20H30OSi/c1-6-7-9-14-19-18(16(2)3)15-20(21-19)22(4,5)17-12-10-8-11-13-17/h8,10-13,15-16H,6-7,9,14H2,1-5H3 |
InChI Key |
ZDUCDJYTZMGKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(O1)[Si](C)(C)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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